![molecular formula C7H11N3O2 B1443699 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester CAS No. 1330764-24-3](/img/structure/B1443699.png)
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester
Overview
Description
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester (AMICE) is a widely used reagent in the chemical industry for synthesizing a wide range of compounds. It is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic and inorganic compounds. AMICE is a versatile reagent that is widely used in organic chemistry, biochemistry, and medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester is a versatile compound used in various chemical syntheses. For instance, it's involved in the synthesis of analgesic and anti-inflammatory agents, like in the creation of 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, showing significant activity without strong ulcerogenic potential (Gokulan et al., 2012). It's also key in the synthesis of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), where ethylation of imidazole-4-acetate methyl ester leads to significant compounds with potential applications in material science (Banerjee et al., 2013).
Catalysis and Solid Phase Peptide Synthesis
The compound has applications in catalysis and solid-phase peptide synthesis. It's used for the ester bond formation between carboxyl groups of protected amino acids and the hydroxyl group of a polymeric support in peptide synthesis, indicating its role in streamlining and improving the efficiency of peptide production (Bodanszky & Fagan, 2009).
Library Synthesis and Drug Discovery
Furthermore, it's instrumental in the parallel synthesis of compound libraries, like the symmetrically- and dissymmetrically-disubstituted imidazole-4,5-dicarboxamides bearing amino acid esters, which are crucial for drug discovery and development (Solinas et al., 2009).
properties
IUPAC Name |
ethyl 5-(aminomethyl)-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)6-5(3-8)9-4-10-6/h4H,2-3,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRZLDQFXPGVSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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